Mefenidil fumarate
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Overview
Description
Mefenidil fumarate: is a chemical compound known for its selective cerebral vasodilator properties. It significantly increases cerebral blood flow without stimulating oxygen uptake and lowers cerebral vascular resistance without having significant effects in other circulatory regions . The compound has been investigated for its potential therapeutic applications, particularly in the treatment of cerebrovascular insufficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mefenidil fumarate involves the reaction of 5-methyl-2-phenylimidazole-4-acetonitrile with fumaric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired fumarate salt. The process involves dissolving the reactants in a suitable solvent and allowing the reaction to proceed at a specific temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired fumarate salt .
Chemical Reactions Analysis
Types of Reactions: Mefenidil fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a model compound in various chemical reactions to study reaction mechanisms and kinetics.
Biology: It has been investigated for its effects on cerebral blood flow and vascular resistance, making it a valuable tool in neurovascular research.
Mechanism of Action
Mefenidil fumarate exerts its effects by selectively dilating cerebral blood vessels. The exact mechanism involves the modulation of vascular smooth muscle tone, leading to increased blood flow to the brain. The compound does not stimulate oxygen uptake, making it a unique vasodilator. The molecular targets and pathways involved include the modulation of beta-adrenergic receptors and other vascular receptors .
Comparison with Similar Compounds
Dimethyl fumarate: Known for its immunomodulatory and neuroprotective properties, used in the treatment of multiple sclerosis.
Mefenamic acid: A non-steroidal anti-inflammatory drug with analgesic and anti-inflammatory properties.
Uniqueness of Mefenidil Fumarate: this compound is unique due to its selective cerebral vasodilatory effects without significant systemic vasodilation. This property makes it particularly valuable in neurovascular research and potential therapeutic applications .
Properties
CAS No. |
83153-38-2 |
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Molecular Formula |
C16H13N3O4-2 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
(E)-but-2-enedioate;2-(5-methyl-2-phenyl-1H-imidazol-4-yl)acetonitrile |
InChI |
InChI=1S/C12H11N3.C4H4O4/c1-9-11(7-8-13)15-12(14-9)10-5-3-2-4-6-10;5-3(6)1-2-4(7)8/h2-6H,7H2,1H3,(H,14,15);1-2H,(H,5,6)(H,7,8)/p-2/b;2-1+ |
InChI Key |
BACLFYJGAMBEIX-WLHGVMLRSA-L |
Isomeric SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)CC#N.C(=C/C(=O)[O-])\C(=O)[O-] |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)CC#N.C(=CC(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
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